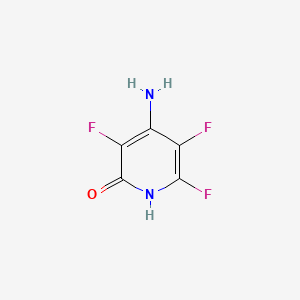

2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-

Description

Contextualization within Halogenated Heterocyclic Chemistry

Halogenated heterocycles, organic compounds containing a ring structure with at least one non-carbon atom and one or more halogen atoms, are fundamental building blocks in synthetic chemistry. e-bookshelf.de Pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, is a particularly important scaffold found in over 7,000 existing drugs. mdpi.com The incorporation of halogens, especially fluorine, into the pyridine ring creates a class of compounds with significant potential in various scientific domains.

The compound 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- belongs to this class. Its structure features a pyridinone core, which is a derivative of pyridine with a carbonyl group. The presence of three fluorine atoms and an amino group on this core makes it a highly functionalized and electron-deficient system. The study of such molecules is driven by the quest for novel compounds with tailored properties for applications ranging from pharmaceuticals to advanced materials. tandfonline.comresearchgate.net

The reactivity of halogenated pyridines is dominated by nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a halogen atom on the aromatic ring. The position of substitution is highly dependent on the substitution pattern of the ring. For instance, in pentafluoropyridine (B1199360), nucleophilic attack preferentially occurs at the 4-position (para to the nitrogen atom). researchgate.netrsc.orgresearchgate.net This predictable reactivity is crucial for the synthesis of specifically substituted pyridines.

A plausible synthetic route to 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- would likely start from a highly fluorinated pyridine, such as pentafluoropyridine. Reaction with a suitable oxygen nucleophile could introduce the carbonyl group to form a pyridone, followed by a selective amination step. The reaction of polyfluoropyridines with ammonia (B1221849), for example, can lead to the introduction of an amino group. nih.gov The specific conditions of these reactions would be critical to control the regioselectivity and achieve the desired substitution pattern.

The Unique Role of Fluorine Substitution in Pyridinone Scaffolds

The substitution of hydrogen with fluorine has profound effects on the properties of the pyridinone scaffold. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen with minimal steric hindrance. tandfonline.com The introduction of multiple fluorine atoms, as seen in the trifluoro- substitution pattern of the target compound, imparts a unique set of characteristics.

Electronic Effects: The strong electron-withdrawing nature of fluorine atoms significantly decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. This effect is crucial for the synthesis of derivatives of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-. Furthermore, fluorine substitution can modulate the acidity (pKa) of nearby functional groups, which can influence a molecule's bioavailability and its binding affinity to biological targets. mdpi.com

Physicochemical Properties: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to permeate biological membranes. rsc.org This is a critical factor in drug design. The C-F bond is also stronger than a C-H bond, which can lead to increased metabolic stability, prolonging the half-life of a drug in the body. tandfonline.com

Conformational Effects: The presence of fluorine can influence the conformation of a molecule, which can be critical for its interaction with biological receptors. The high electronegativity of fluorine can lead to specific intramolecular interactions that lock the molecule into a preferred shape. mdpi.com

The combination of these effects makes fluorinated pyridinones, such as 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-, highly attractive scaffolds for academic and industrial research, particularly in the search for new bioactive compounds. Research has shown that the introduction of a fluorine atom to a pyridone ring can influence its biological activity. acs.org

Historical Development and Current Research Landscape of Aminofluoropyridinones

The intensive development of fluorinated heterocyclic chemistry began after World War II. e-bookshelf.de The first fluorinated drug, fludrocortisone, was approved in 1954, marking a significant milestone and paving the way for the development of a wide range of fluorinated pharmaceuticals. tandfonline.com Today, it is estimated that about 20% of all pharmaceuticals contain fluorine. mdpi.com

The synthesis of highly fluorinated pyridines, the precursors to compounds like 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-, has been a subject of research for decades. Early methods often required harsh conditions, but more recent developments have led to milder and more selective fluorination techniques. researchgate.net For instance, methods for the direct C-H fluorination of pyridines have been developed, offering a more efficient way to introduce fluorine atoms. researchgate.net

Current research on aminofluoropyridinones is focused on several key areas:

Synthesis of Novel Derivatives: Chemists are continuously exploring new methods to synthesize aminofluoropyridinones with diverse substitution patterns. This includes the development of more efficient and selective fluorination and amination reactions. nih.gov

Biological Activity Screening: These compounds are being investigated for a wide range of biological activities, including as potential anticancer, antiviral, and antibacterial agents. The unique properties conferred by the fluorine and amino groups make them promising candidates for drug discovery. acs.org

Materials Science Applications: The electronic properties of highly fluorinated pyridinones make them interesting for applications in materials science, such as in the development of novel polymers and electronic materials. nih.gov

While specific research on 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- is not extensively documented in publicly available literature, the broader field of aminofluoropyridinone chemistry is vibrant and continues to yield compounds with significant academic and practical importance. The principles governing the synthesis and reactivity of related compounds provide a strong foundation for understanding the potential of this specific molecule.

Data Tables

Table 1: General Properties of Fluorinated Pyridines

| Property | Description | Reference |

|---|---|---|

| Reactivity | Prone to nucleophilic aromatic substitution (SNAr), with the 4-position being the most reactive site in perfluorinated pyridines. | researchgate.netrsc.orgresearchgate.net |

| Electronic Effect | Fluorine atoms are strongly electron-withdrawing, increasing the electrophilicity of the pyridine ring. | mdpi.com |

| Lipophilicity | Fluorination generally increases lipophilicity, which can improve membrane permeability. | rsc.org |

| Metabolic Stability | The high strength of the C-F bond often leads to increased resistance to metabolic degradation. | tandfonline.com |

Table 2: Reactivity of Polyfluorinated Pyridines with Nucleophiles

| Nucleophile | Product Type | Comments | Reference |

|---|---|---|---|

| Ammonia (NH3) | Aminotetrafluoropyridine | Substitution of a fluorine atom with an amino group. | nih.gov |

| Hydroxide (OH-) | Fluorinated Pyridone | Formation of a pyridone via substitution of fluorine. | acs.org |

| Alkoxides (RO-) | Alkoxy-substituted fluoropyridine | Introduction of an alkoxy group. | rsc.org |

| Thiols (RSH) | Thioether-substituted fluoropyridine | Formation of a C-S bond. | researchgate.net |

Properties

IUPAC Name |

4-amino-3,5,6-trifluoro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-1-3(9)2(7)5(11)10-4(1)8/h(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKWELPGIQNUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC(=C1F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 1h Pyridinone, 4 Amino 3,5,6 Trifluoro

Retrosynthetic Analysis and Strategic Disconnections

The synthesis of a complex molecule like 4-amino-3,5,6-trifluoro-2(1H)-pyridinone requires a careful strategic plan. Retrosynthetic analysis, the process of breaking down the target molecule into simpler, commercially available starting materials, provides a logical framework for designing its synthesis.

For this target molecule, two primary retrosynthetic disconnections are logical. The first approach involves late-stage functionalization of a pre-formed pyridone ring. This would entail disconnecting the C-N bond of the 4-amino group and the C-F bonds at the 3, 5, and 6 positions. This strategy points towards precursors such as a polychlorinated or polyfluorinated pyridone, where the halogen atoms can be sequentially substituted. For instance, a key precursor could be a tetrachloro- or tetrafluoropyridine derivative, which would undergo regioselective amination and hydrolysis to yield the final product. A similar industrial synthesis for related compounds involves the ammonolysis of a polychlorinated pyridine (B92270) precursor to introduce an amino group. google.com

A second major strategy involves constructing the pyridinone ring from acyclic or simpler cyclic precursors that already contain some of the required functional groups, particularly the trifluoromethyl or other fluorinated fragments. nih.gov This approach relies on powerful cyclization and condensation reactions to assemble the core heterocyclic scaffold in the final steps of the synthesis.

Precursor Synthesis and Functionalization Approaches

The synthesis of appropriately substituted precursors is a critical step. For strategies involving the functionalization of a pre-existing pyridine ring, the preparation of polyhalogenated pyridines is paramount. A common industrial method for producing trifluoromethylpyridine (TFMP) derivatives starts from picoline, which undergoes chlorination and subsequent halogen exchange (fluorination) reactions. nih.gov

One plausible route to a suitable precursor for 4-amino-3,5,6-trifluoro-2(1H)-pyridinone could start with pentachloropyridine. Selective fluorination and amination reactions would then be employed to install the desired functionalities. The synthesis of precursors like ethyl 4,4,4-trifluoroacetoacetate is also crucial for strategies that build the ring from fluorinated acyclic units. nih.gov This building block can be condensed with other components to form the pyridone ring. nih.gov

Multi-Step Reaction Sequences for Core Scaffold Assembly

The construction of the 4-amino-3,5,6-trifluoro-2(1H)-pyridinone molecule is a multi-step process that relies on a sequence of carefully controlled reactions. These sequences can be broadly categorized into methods that first form the ring and then functionalize it, or methods that assemble the ring from already functionalized fragments.

Cyclization and Ring-Closing Methodologies

The formation of the 2-pyridone ring is a cornerstone of the synthesis. Various cyclization reactions have been developed for this purpose. nih.govorganic-chemistry.org One established method involves the condensation of a β-dicarbonyl compound with an amine source. For the target molecule, a fluorinated β-ketoester could react with an enamine or ammonia (B1221849) equivalent to form the pyridone ring. For example, the condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with an appropriate partner is a key step in the synthesis of some trifluoromethyl-substituted pyridones. nih.gov

Another powerful approach is the use of [4+2] cycloaddition reactions, or annulations, where acyclic precursors are combined to form the six-membered ring in a single step. organic-chemistry.org The specific substitution pattern of the target molecule, with its dense functionalization, would require highly specialized and reactive starting materials for such a strategy to be effective. A patent for a related compound, 4-amino-5-methyl-1H-pyridin-2(1H)-one, describes its formation from 2-chloro-5-methyl-4-pyridinamine by reaction with KOH in methanol, demonstrating a method to convert a substituted pyridine into a pyridone. google.com

Regioselective Fluorination and Amination Techniques

Achieving the precise placement of three fluorine atoms and an amino group is a significant synthetic challenge.

Regioselective Fluorination: The introduction of fluorine onto the pyridine ring can be accomplished using electrophilic fluorinating reagents. nih.gov Reagents such as Selectfluor (F-TEDA-BF4) are known to effectively fluorinate pyridin-2(1H)-ones under mild conditions. nih.gov The regioselectivity of this reaction is highly dependent on the existing substituents on the ring. nih.gov For a precursor with existing amino or hydroxyl groups, these groups will direct the position of the incoming fluorine atom. Alternatively, starting with a polychlorinated pyridine, nucleophilic aromatic substitution using a fluoride (B91410) source (e.g., KF) can be used to replace chlorine with fluorine atoms. The direct monofluorination of N-protected pyridone derivatives using N-fluorobenzenesulfonimide (NFSI) is another advanced technique that offers high regioselectivity. nih.govacs.org

Regioselective Amination: The amino group at the C4 position can be introduced via several methods. One common strategy is the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at that position. The electron-withdrawing fluorine atoms on the ring would activate the C4 position for such an attack by ammonia or an ammonia equivalent. google.com Another route is the reduction of a nitro group. If a 4-nitropyridine (B72724) precursor is synthesized, it can be reduced to the 4-amino group using standard reducing agents like H₂ over a palladium catalyst.

The following table summarizes potential reaction steps for the synthesis, drawing parallels from related compounds.

| Step | Reaction Type | Potential Reagents & Conditions | Precursor Example | Product |

| 1 | Halogen Exchange Fluorination | KF, sulfolane, high temperature | Pentachloropyridine | Tetrafluorochloropyridine |

| 2 | Nucleophilic Aromatic Amination | NH₃, in an autoclave or solvent | 2,3,5,6-Tetrafluoro-4-chloropyridine | 4-Amino-2,3,5,6-tetrafluoropyridine |

| 3 | Selective Hydrolysis | NaOH or KOH in aqueous solution | 4-Amino-2,3,5,6-tetrafluoropyridine | 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- |

This table presents a hypothetical synthetic route based on established chemical principles for analogous compounds.

Stereochemical Control and Diastereoselectivity in Synthesis

The topic of stereochemical control is a central theme in the synthesis of many complex organic molecules, particularly those with applications in pharmaceuticals and materials science. It involves the selective formation of one stereoisomer over others. However, in the case of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-, the molecule is achiral. It does not possess any stereocenters, and therefore cannot exist as different enantiomers or diastereomers. Consequently, the principles of stereochemical control and diastereoselectivity are not applicable to its synthesis.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability and the reduction of environmental impact. The principles of green chemistry can be applied to the synthesis of 4-amino-3,5,6-trifluoro-2(1H)-pyridinone to make the process more efficient and eco-friendly. rasayanjournal.co.in

Key green chemistry strategies applicable to this synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov This has been successfully applied to the synthesis of various pyridine and pyridone derivatives. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, or in environmentally benign solvents like water, minimizes waste and the use of hazardous organic substances. rsc.orgresearchgate.net

Catalysis: The use of catalysts, including biocatalysts or reusable solid catalysts, is preferred over stoichiometric reagents to improve atom economy and reduce waste. nih.gov

By incorporating these principles, the synthesis of 4-amino-3,5,6-trifluoro-2(1H)-pyridinone can be optimized to be not only chemically efficient but also environmentally responsible.

Process Optimization and Scalability Considerations

The efficient and scalable synthesis of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- is a critical aspect of its potential industrial application. The transition from laboratory-scale synthesis to large-scale production necessitates a thorough evaluation and optimization of reaction parameters to ensure safety, cost-effectiveness, and high product quality. While specific process optimization and scalability data for 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- is not extensively detailed in publicly available literature, general principles of chemical process development for related fluorinated and aminated heterocyclic compounds can be applied to anticipate challenges and guide optimization strategies.

The synthesis of analogous compounds, such as 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, has been a subject of industrial interest, suggesting that scalable processes for related structures are feasible. These often involve multi-step syntheses that include amination and hydrolysis as key transformations. The optimization of such processes typically focuses on maximizing yield and purity while minimizing reaction times, energy consumption, and waste generation.

A plausible synthetic route to 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- could involve the amination of a suitable polyfluorinated pyridine precursor followed by a hydrolysis step to form the pyridinone ring. The optimization of such a process would involve a systematic study of various reaction parameters.

Key Optimization Parameters:

Reaction Temperature: Temperature can significantly influence reaction rates and selectivity. An optimal temperature profile would achieve a high conversion rate without promoting the formation of significant byproducts.

Pressure: For reactions involving gaseous reagents like ammonia, pressure is a critical parameter that affects reagent concentration in the reaction mixture.

Catalyst Selection: The choice of catalyst, if required, is crucial for achieving high efficiency. For amination reactions, both metal-based and non-metal catalysts could be explored.

Solvent Effects: The solvent can impact reagent solubility, reaction kinetics, and the ease of product isolation. A range of aprotic and protic solvents would typically be screened.

Reagent Stoichiometry: Optimizing the molar ratios of reactants is essential to maximize the conversion of the limiting reagent and minimize residual starting materials.

Illustrative Data for a Hypothetical Optimization Study:

The following interactive table represents a hypothetical optimization of the amination step of a pentafluoropyridine (B1199360) precursor.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Purity (%) |

| Temperature (°C) | 80 | 100 | 120 | 75 | 92 |

| Pressure (bar) | 5 | 10 | 15 | 82 | 95 |

| Catalyst | None | Catalyst A | Catalyst B | 88 | 97 |

| Solvent | Toluene | NMP | DMSO | 85 | 96 |

Note: This data is illustrative and based on general principles of chemical process optimization.

Scalability Considerations:

Translating an optimized laboratory procedure to a pilot plant or industrial scale introduces several challenges that must be addressed:

Heat Transfer: Exothermic reactions that are easily managed in small flasks can pose significant safety risks on a larger scale due to reduced surface-area-to-volume ratios. Efficient heat exchange systems are critical.

Mass Transfer: In heterogeneous reaction mixtures, ensuring efficient mixing and contact between reactants becomes more challenging at scale. The choice of reactor design and agitation system is crucial.

Purification: Purification methods that are practical in the lab, such as column chromatography, are often not economically viable for large-scale production. Alternative methods like crystallization, distillation, or extraction must be developed and optimized.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with handling large quantities of chemicals, high pressures, and extreme temperatures.

Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and treating waste streams need to be implemented. The use of greener solvents and reagents, as well as the recycling of byproducts, are important considerations.

Chemical Reactivity and Transformation Pathways of 2 1h Pyridinone, 4 Amino 3,5,6 Trifluoro

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for highly halogenated, electron-deficient aromatic rings. The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In 4-amino-3,5,6-trifluoro-2(1H)-pyridinone, the pyridine (B92270) nitrogen and the multiple electronegative fluorine atoms render the ring highly susceptible to nucleophilic attack. masterorganicchemistry.com

Reactivity at Fluorine-Substituted Positions

The fluorine atoms on the pyridinone ring are potential leaving groups in SNAr reactions. The rate of substitution is often accelerated by the high electronegativity of fluorine, which activates the ring towards nucleophilic attack, even though the carbon-fluorine bond is inherently strong. masterorganicchemistry.com The rate-determining step is typically the formation of the Meisenheimer complex, and the subsequent loss of the fluoride (B91410) ion restores aromaticity. masterorganicchemistry.com

A notable example of this reactivity is the bis-defluorination of 4-amino-3,5,6-trifluoro-2(1H)-pyridinone using hydrazine. This reaction selectively yields a mixture of 4-amino-3-fluoro-2(1H)-pyridinone and 4-amino-5-fluoro-2(1H)-pyridinone, demonstrating the substitution of fluorine atoms at positions 6 and either 3 or 5.

| Reactant | Reagent | Products | Reaction Type |

| 4-amino-3,5,6-trifluoro-2(1H)-pyridinone | Hydrazine | 4-amino-3-fluoro-2(1H)-pyridinone and 4-amino-5-fluoro-2(1H)-pyridinone | Nucleophilic Aromatic Substitution (Bis-defluorination) |

This interactive table summarizes the documented nucleophilic aromatic substitution reaction of the title compound.

Influence of Amino and Pyridinone Moiety on SNAr Mechanisms

The regioselectivity and rate of SNAr reactions are significantly influenced by the electronic effects of the substituents on the pyridine ring.

Amino Group: The 4-amino group is a powerful electron-donating group (EDG) by resonance. This effect increases the electron density at the ortho (positions 3 and 5) and para (position not applicable, as it's the amino group itself) positions relative to the amino group. This electron donation deactivates these positions towards nucleophilic attack.

Pyridinone Moiety: The pyridinone ring itself is electron-deficient due to the electronegativity of the nitrogen atom. youtube.com The carbonyl group in the 2-position and the ring nitrogen act as electron-withdrawing groups, which activate the ring for nucleophilic attack. The positions ortho and para to the ring nitrogen (positions 3, 5, and the carbonyl-bearing carbon) are most activated.

The observed bis-defluorination with hydrazine, removing fluorine from position 6 and one from either 3 or 5, highlights this interplay. The fluorine at C-6 is para to the electron-withdrawing carbonyl group (in the 4-hydroxypyridine (B47283) tautomer) and meta to the donating amino group, making it a highly activated site for nucleophilic attack. The fluorines at C-3 and C-5 are ortho and para to the ring nitrogen, but also ortho to the electron-donating amino group. The competition between activation by the ring structure and deactivation by the amino group governs the final product distribution.

Electrophilic Reactions and Functional Group Interconversions

The high degree of fluorination and the presence of the electron-withdrawing pyridinone system make the aromatic ring of 4-amino-3,5,6-trifluoro-2(1H)-pyridinone strongly deactivated towards electrophilic aromatic substitution (EAS). youtube.com Standard electrophilic reactions like nitration or Friedel-Crafts alkylation are generally not feasible on such electron-poor systems.

However, the exocyclic amino group remains a site for potential electrophilic reactions and functional group interconversions. For instance, acylation of the amino group is a plausible transformation. While not documented for this specific molecule, related fluorinated 4-aminopyridinones have been shown to undergo acetylation.

Radical Reactions and Mechanistic Investigations

Recent advancements have shown that pyridones can undergo radical functionalization. A light-mediated, photocatalyst-free perfluoroalkylation of pyridones using Langlois' reagent (sodium trifluoromethylsulfinate) has been reported. acs.org Mechanistic studies involving the use of radical traps like TEMPO confirmed that these transformations proceed via a radical pathway. acs.org Although this specific reaction has not been reported for 4-amino-3,5,6-trifluoro-2(1H)-pyridinone, it is conceivable that it could undergo similar radical trifluoromethylation, likely at one of the less sterically hindered C-H positions if any were available, or potentially leading to decomposition given the existing fluorine substituents. The presence of an electron-donating amino group might influence the reaction's feasibility and regioselectivity. acs.org

Metal-Catalyzed Transformations and Cross-Coupling Strategies

The activation of strong C-F bonds by transition metals is a growing field in organic synthesis, enabling cross-coupling reactions on fluoroaromatic compounds. ox.ac.ukrsc.orgresearchgate.net Complexes of metals like nickel, palladium, and rhodium have been shown to mediate C-F bond activation in fluoropyridines. york.ac.ukpsu.edu

While specific metal-catalyzed cross-coupling reactions for 4-amino-3,5,6-trifluoro-2(1H)-pyridinone are not extensively documented, the principles of C-F activation suggest potential pathways. Nickel catalysts, in particular, are effective for cleaving C-F bonds. york.ac.uk It is plausible that under suitable catalytic conditions (e.g., using a Ni or Pd catalyst with appropriate ligands), the fluorine atoms could be replaced by other functional groups through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. The regioselectivity would likely be influenced by the electronic environment, with the C-6 fluorine being a probable site for initial oxidative addition due to its position relative to the ring's electron-withdrawing features. york.ac.uk

Rearrangement Reactions and Tautomerism Studies

Tautomerism

Like other 2- and 4-pyridones, 4-amino-3,5,6-trifluoro-2(1H)-pyridinone can exist in tautomeric forms. The primary tautomerism is between the 2(1H)-pyridinone (lactam) form and the 2-hydroxypyridine (B17775) (lactim) form. Additionally, the 4-amino group can exhibit tautomerism with a 4-imino form. For simple pyridones, the pyridone (keto) form is generally favored in polar solvents and the solid state, while the hydroxypyridine (enol) form can be significant in the gas phase or non-polar solvents. wikipedia.orgstackexchange.com Computational studies on 4-pyridone suggest that the 4-hydroxypyridine tautomer is more stable in the gas phase. wayne.edu The presence of fluorine substituents and the amino group can influence the position of this equilibrium.

| Tautomeric Form 1 | Tautomeric Form 2 |

| 4-amino-3,5,6-trifluoro-2(1H)-pyridinone (Lactam) | 4-amino-3,5,6-trifluoro-2-hydroxypyridine (Lactim) |

| 4-amino-3,5,6-trifluoro-2(1H)-pyridinone | 3,5,6-trifluoro-4-imino-1,4-dihydro-2(1H)-pyridinone |

This interactive table displays the potential tautomeric equilibria for the title compound.

Rearrangement Reactions

Rearrangement reactions in substituted pyridines are known, particularly under conditions that favor intramolecular nucleophilic attack. For example, the rearrangement of N-acylated 3-halo-4-aminopyridines to form pyridin-4-yl α-substituted acetamides proceeds via an intramolecular SNAr mechanism. youtube.com Given the structure of 4-amino-3,5,6-trifluoro-2(1H)-pyridinone, it is conceivable that N-acylated or N-sulfonylated derivatives could undergo analogous rearrangements, where an enolate or similar nucleophilic center generated on the N-substituent attacks one of the carbon atoms bearing a fluorine, leading to a ring-expansion or atom-scrambling product. However, specific studies on such rearrangements for this compound are not currently available in the literature.

Reaction Kinetics and Detailed Mechanistic Elucidation

The chemical behavior of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- is characterized by the interplay of its electron-rich amino group and the electron-withdrawing fluorine atoms on the pyridinone core. While specific kinetic studies detailing rate constants and activation energies for this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies of analogous fluorinated pyridones and related nitrogen heterocycles. The reaction pathways are diverse, ranging from nucleophilic substitutions to more complex cycloadditions and radical reactions.

Research into the synthesis of related trifluoromethylated 4-pyridones has shed light on the reaction conditions necessary for transformations of similar scaffolds. For instance, the reaction of hexafluorodehydroacetic acid with primary amines to form 2,6-bis(trifluoromethyl)-4-pyridones is sensitive to the nucleophilicity of the amine, as well as the solvent and temperature. nih.govresearchgate.net An optimization study on the reaction of hexafluorodehydroacetic acid (DHA-f6) with aniline (B41778) revealed that the choice of solvent and temperature significantly impacts the yield of the corresponding 4-pyridone. nih.gov While no reaction was observed in aqueous solution or with certain catalysts at room temperature, moderate yields were achieved in ethanol (B145695) at reflux. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of a 2,6-bis(trifluoromethyl)-4-pyridone from Hexafluorodehydroacetic Acid (DHA-f6) and Aniline nih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂O | Room Temp | 24 | No Reaction |

| 2 | EtOH | Reflux | 4 | 60 |

| 3 | Dioxane | 65 | 12 | 45 |

| 4 | MeCN | 65 | 12 | 33 |

| 5 | Toluene | 65 | 12 | 21 |

| 6 | Neat | 65 | 12 | 41 |

Cycloaddition reactions represent another important transformation pathway for pyridone derivatives. The stereochemistry and mechanism of these reactions, such as the Diels-Alder reaction, are often governed by frontier molecular orbital (FMO) theory. youtube.comyoutube.com The reaction between a diene and a dienophile under thermal or photochemical conditions can lead to different stereochemical outcomes, depending on the symmetry of the interacting orbitals. youtube.comyoutube.com For instance, in a [4+2] cycloaddition under thermal conditions, a suprafacial-suprafacial approach is typically favored, whereas photochemical conditions can favor a suprafacial-antarafacial interaction. youtube.com Kinetic studies of [3+2] cycloaddition reactions involving nitrones and nitroalkenes have indicated that despite the polar nature of the reactants, the mechanism often proceeds without the intervention of a zwitterionic intermediate, as suggested by activation parameters and solvent effects. core.ac.uk

The synthesis of various substituted 2-pyridones can be achieved through annulation reactions. For example, a [4+2] annulation of in situ generated azadienes with active methylene (B1212753) compounds provides a facile route to structurally diverse 2-pyridones. organic-chemistry.org The mechanism of such transformations is crucial for controlling the chemo- and regioselectivity of the products. organic-chemistry.org

While detailed kinetic data for 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- remains a subject for further investigation, the existing literature on related fluorinated pyridones provides a solid framework for understanding its chemical reactivity and transformation pathways. The interplay of electronic effects from the amino and fluoro substituents undoubtedly plays a key role in directing the outcomes of its reactions.

Derivatization Strategies and Analogue Synthesis Based on 2 1h Pyridinone, 4 Amino 3,5,6 Trifluoro

Functionalization of the Amino Group

The primary amino group at the C4 position of the pyridinone ring is a key handle for introducing a wide range of functionalities through various chemical transformations. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its interaction with biological targets.

Acylation: The amino group can be readily acylated using a variety of acylating agents, including acid chlorides, anhydrides, and activated carboxylic acids. This reaction introduces an amide linkage, which can be used to append a diverse set of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. For instance, reaction with an anhydride (B1165640) in a suitable solvent can yield the corresponding N-acylated pyridinone.

Alkylation: N-alkylation of the amino group can introduce alkyl or arylalkyl substituents. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. The choice of reaction conditions is crucial to control the degree of alkylation and avoid potential side reactions at other positions of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides. This functional group can act as a hydrogen bond donor and acceptor and can significantly influence the acidity of the N-H proton.

| Reagent Type | Functional Group Introduced | Potential Impact on Properties |

| Acid Chlorides/Anhydrides | Amide | Increased molecular weight, altered H-bonding |

| Alkyl Halides | Secondary/Tertiary Amine | Increased basicity, altered lipophilicity |

| Sulfonyl Chlorides | Sulfonamide | Increased acidity, altered H-bonding |

Chemical Modifications of the Pyridinone Ring System

The trifluorinated pyridinone ring is susceptible to various modifications, primarily through nucleophilic substitution reactions, given the electron-withdrawing nature of the fluorine atoms. The presence of the amino group and the pyridinone tautomerism further influence the reactivity of the ring.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms on the pyridinone ring, particularly at positions 3 and 5, are potential sites for nucleophilic aromatic substitution. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace a fluoride (B91410) ion under appropriate conditions. The regioselectivity of this reaction is influenced by the electronic effects of the existing substituents and the reaction conditions.

Electrophilic Substitution: The pyridine (B92270) ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom and the fluorine substituents. nih.gov However, the activating effect of the amino group may allow for some electrophilic reactions under forcing conditions, although these are generally less common than nucleophilic substitutions on this scaffold.

Synthesis of Polycyclic and Fused Heterocyclic Systems

The 4-amino-2-pyridinone scaffold is an excellent precursor for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry as they can mimic the core of various natural products and approved drugs.

One common strategy involves the reaction of the 4-amino group with a bifunctional reagent to construct a new ring fused to the pyridinone core. For example, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a pyridopyrimidine ring system. The initial condensation would likely occur between the amino group and one of the carbonyls, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. nih.govchemrxiv.org

Similarly, reaction with other bifunctional electrophiles can be envisioned to construct a variety of fused systems, such as pyridotriazines or other more complex polycyclic frameworks. rsc.org The specific outcome of these reactions will depend on the nature of the bifunctional reagent and the reaction conditions employed.

| Fused Ring System | Potential Reagents |

| Pyridopyrimidine | 1,3-Diketones, β-Ketoesters |

| Pyridotriazine | α-Haloketones followed by cyclization with a nitrogen source |

Generation of Isotopic Variants for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules in biological systems. nih.gov For 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-, isotopic labels can be introduced at various positions.

Deuterium (B1214612) Labeling: Deuterium (²H) can be incorporated at specific C-H positions to study kinetic isotope effects, which can provide insights into the rate-determining step of a reaction. For instance, deuteration of the N-H or C-H bonds could be achieved through exchange reactions in the presence of a suitable deuterium source like D₂O under basic or acidic conditions.

¹³C and ¹⁵N Labeling: The incorporation of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) is particularly useful for NMR-based mechanistic studies and for tracking the molecule in biological systems using mass spectrometry. nih.govnih.gov The synthesis of ¹⁵N-labeled 4-aminopyridine (B3432731) has been reported, which could serve as a precursor or a model for labeling the target molecule. nih.govnih.gov The introduction of these labels would typically involve starting the synthesis from an isotopically enriched precursor material.

| Isotope | Application |

| Deuterium (²H) | Kinetic isotope effect studies, metabolic stability assessment |

| Carbon-13 (¹³C) | NMR and MS-based mechanistic studies, metabolic tracking |

| Nitrogen-15 (¹⁵N) | NMR and MS-based mechanistic studies, metabolic tracking |

Scaffold Diversity and Analogue Library Construction

The development of analogue libraries around the 4-amino-3,5,6-trifluoro-2(1H)-pyridinone scaffold is a key strategy for exploring its structure-activity relationship (SAR) for a given biological target. By systematically modifying the different reactive sites of the molecule, a diverse collection of compounds can be generated and screened for desired properties.

Combinatorial Chemistry Approaches: High-throughput synthesis techniques can be employed to rapidly generate a large number of derivatives. This could involve parallel synthesis where the core scaffold is reacted with a library of building blocks (e.g., a diverse set of acylating or alkylating agents for the amino group).

Diversity-Oriented Synthesis: This strategy aims to create a library of structurally diverse and complex molecules starting from a common scaffold. For the 4-aminotrifluoropyridinone core, this could involve a series of reactions that not only modify the functional groups but also transform the ring system itself, leading to a wide exploration of chemical space.

The systematic derivatization of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- through the strategies outlined above provides a powerful platform for the discovery of new chemical entities with tailored properties for various scientific applications.

Advanced Spectroscopic Methodologies for Mechanistic and Structural Elucidation of 2 1h Pyridinone, 4 Amino 3,5,6 Trifluoro Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For a molecule such as 4-amino-3,5,6-trifluoro-2(1H)-pyridinone, a combination of one-dimensional and multidimensional NMR experiments is essential for complete assignment of its proton, carbon, and fluorine signals.

The complexity of the NMR spectra for substituted pyridinones often requires the use of two-dimensional (2D) NMR techniques to resolve overlapping signals and establish connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In the case of 4-amino-3,5,6-trifluoro-2(1H)-pyridinone, COSY would be critical for identifying the coupling between the N-H proton of the pyridinone ring and the protons of the amino group, if they are not rapidly exchanging with the solvent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This is particularly useful for assigning the carbon signals of the pyridinone ring by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in assigning the quaternary, fluorine-bearing carbons (C3, C5, C6) and the carbonyl carbon (C2) by observing their correlations to the N-H and NH₂ protons. For instance, a correlation between the N-H proton and the carbonyl carbon (C2) would confirm the 2-pyridinone tautomer.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can help to confirm the regiochemistry and conformation of the molecule and its derivatives by observing through-space interactions between, for example, the amino group protons and adjacent groups.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

| N1-H | ~11-13 | - | C2, C6 |

| C2 | - | ~155-165 | N1-H, H (of NH₂) |

| C3 | - | ~130-140 (d, JCF) | H (of NH₂) |

| C4 | - | ~145-155 (t, JCF) | H (of NH₂) |

| N-H₂ | ~5-7 | - | C3, C4, C5 |

| C5 | - | ~135-145 (dt, JCF) | H (of NH₂) |

| C6 | - | ~140-150 (d, JCF) | N1-H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. d = doublet, t = triplet, dt = doublet of triplets.

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of fluorine atoms in a molecule. The chemical shifts, coupling constants (JFF, JCF, JHF), and signal multiplicities are diagnostic for the structure of fluorinated compounds.

For 4-amino-3,5,6-trifluoro-2(1H)-pyridinone, one would expect to observe three distinct signals in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C3, C5, and C6 positions. The chemical shifts and coupling patterns would be unique to this substitution pattern. For example, the fluorine at C6 would likely appear as a doublet due to coupling with the fluorine at C5. The fluorine at C5 would appear as a triplet (or more complex multiplet if coupling to C3 is resolved) due to coupling with the fluorines at C6 and C3.

¹⁹F NMR is also a powerful tool for monitoring reactions. Any modification to the pyridinone ring, such as nucleophilic substitution of one of the fluorine atoms, would result in a significant change in the ¹⁹F NMR spectrum, allowing for straightforward tracking of reaction progress and identification of intermediates and products.

| Fluorine Position | Expected ¹⁹F Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

| F (at C3) | Highly variable, dependent on substitution | d or dd | JFF (F-C3 to F-C5), JCF |

| F (at C5) | Typically downfield from other F | t or dt | JFF (F-C5 to F-C6 and F-C3) |

| F (at C6) | Typically upfield from other F | d | JFF (F-C6 to F-C5) |

Note: Chemical shifts are relative to a standard like CFCl₃ and are highly dependent on the specific molecular environment.

Mass Spectrometry for Reaction Monitoring and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This provides detailed structural information. For 4-amino-3,5,6-trifluoro-2(1H)-pyridinone, MS/MS experiments would be crucial for confirming the connectivity of the molecule.

Common fragmentation pathways for such a compound might include:

Loss of CO, a characteristic fragmentation of pyridinones.

Loss of HF or F•.

Cleavage of the amino group.

By analyzing the masses of the fragment ions, one can piece together the structure of the parent molecule.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This allows for the determination of the elemental composition of the molecule. For 4-amino-3,5,6-trifluoro-2(1H)-pyridinone (C₅H₃F₃N₂O), the expected exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₅H₄F₃N₂O⁺ | 181.0270 |

| [M-H]⁻ | C₅H₂F₃N₂O⁻ | 179.0125 |

| [M+Na]⁺ | C₅H₃F₃N₂ONa⁺ | 203.0090 |

This level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the various functional groups in 4-amino-3,5,6-trifluoro-2(1H)-pyridinone. Key expected vibrational frequencies include:

N-H stretching vibrations for the pyridinone ring and the amino group (typically in the range of 3200-3500 cm⁻¹).

C=O stretching vibration of the pyridinone carbonyl group (around 1650-1700 cm⁻¹).

C=C and C-N stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region).

C-F stretching vibrations, which are typically strong and appear in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While the C=O stretch is often strong in the IR, aromatic ring vibrations can be more intense in the Raman spectrum. The symmetric vibrations of the molecule may also be more prominent.

Both techniques are useful for monitoring reaction progress. For example, if the amino group were to be derivatized, the changes in the N-H stretching region of the IR spectrum would be a clear indicator of the reaction's success. Similarly, any reaction involving the carbonyl group would lead to a noticeable shift or disappearance of its characteristic stretching frequency.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine, Amide) | 3200-3500 (broad) | 3200-3500 (weak) |

| C=O Stretch (Amide) | 1650-1700 (strong) | 1650-1700 (moderate) |

| C=C/C=N Stretch (Ring) | 1400-1600 (multiple bands) | 1400-1600 (strong) |

| C-F Stretch | 1000-1300 (strong) | 1000-1300 (weak) |

X-ray Crystallography for Solid-State Structure Determination of Intermediates and Products

X-ray crystallography is the definitive method for determining the precise solid-state structure of crystalline intermediates and final products. This technique provides unambiguous proof of molecular connectivity, conformation, and intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined with high precision.

For derivatives of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-, this analysis is crucial for confirming the substitution pattern on the pyridinone ring and understanding its molecular geometry. The 2-pyridone moiety is known to exhibit tautomerism and can form strong intermolecular hydrogen bonds, often leading to the formation of dimers or extended helical structures in the solid state. wikipedia.org X-ray diffraction studies allow for the unequivocal assignment of the predominant tautomer (the 2-pyridone form versus the 2-hydroxypyridine (B17775) form) by locating the position of the hydrogen atom on the nitrogen or oxygen. wikipedia.org

While specific crystallographic data for 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- is not prominently available in foundational databases, the analysis of related substituted 2-pyridone structures provides a clear example of the data obtained. These studies confirm the formation of hydrogen-bonded dimers that dictate the supramolecular assembly. msu.ru An illustrative data table for a related 2-pyridone derivative is presented below to demonstrate the typical crystallographic parameters obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C7H9NO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.125(2) |

| b (Å) | 15.153(4) |

| c (Å) | 14.477(4) |

| β (°) | 90.00 |

| Volume (Å3) | 1344.1(7) |

| Z | 8 |

| Bond Length N-H (Å) | 0.86 |

| Bond Length C=O (Å) | 1.25 |

| H-Bond O···H-N (Å) | 1.85 |

Data is illustrative and based on known structures of 2-pyridone derivatives to demonstrate the type of information generated. msu.ru

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

When a derivative of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), determining the enantiomeric excess (ee) is critical, as different enantiomers can have vastly different biological activities. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for this purpose.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A CD signal, observed as a positive or negative peak known as a Cotton effect, is only produced if the chiral molecule contains a chromophore (a light-absorbing group) in its structure. nih.gov The pyridinone ring system and any aromatic substituents are effective chromophores.

For a pair of enantiomers, the CD spectra are perfect mirror images. researchgate.net The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. nih.gov By measuring the CD spectrum of a sample and comparing the signal intensity to that of a pure enantiomer standard, the enantiomeric excess can be accurately calculated. This makes CD an excellent method for quality control in asymmetric synthesis.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. Like CD, ORD spectra of enantiomers are mirror images of each other. While historically significant, ORD can be more complex to interpret than CD, especially when multiple Cotton effects overlap.

The combination of these techniques, often coupled with High-Performance Liquid Chromatography (HPLC-CD), provides a robust method for both separating enantiomers and quantifying their purity without the need for a specialized chiral stationary phase in some cases. nih.gov

Below is a representative data table illustrating how CD spectroscopy results would be presented for a pair of chiral 2(1H)-pyridinone derivatives.

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) or Differential Extinction Coefficient (Δε) |

|---|---|---|

| Enantiomer R | 250 | +15,000 |

| Enantiomer R | 290 | -8,000 |

| Enantiomer S | 250 | -15,000 |

| Enantiomer S | 290 | +8,000 |

| Racemic Mixture (50:50 R/S) | 250 | 0 |

| Racemic Mixture (50:50 R/S) | 290 | 0 |

Data is hypothetical and serves to illustrate the mirror-image relationship in CD spectra for a pair of enantiomers.

Theoretical and Computational Chemistry Approaches to 2 1h Pyridinone, 4 Amino 3,5,6 Trifluoro Chemistry

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. For 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-, these calculations can reveal the influence of the electron-withdrawing fluorine atoms and the electron-donating amino group on the pyridinone ring.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. DFT calculations would be instrumental in understanding the reactivity and selectivity of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the global reactivity of the molecule can be assessed. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). For related aminopyridine derivatives, DFT calculations have been used to analyze HOMO-LUMO energy gaps to determine molecular stability and reactivity. researchgate.netijcce.ac.ir The presence of three fluorine atoms is expected to lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack, while the amino group would raise the HOMO energy, indicating sites of potential electrophilic attack.

Furthermore, DFT can be used to compute various reactivity descriptors. The Fukui function, for instance, can identify the most electrophilic and nucleophilic sites within the molecule, predicting the regioselectivity of its reactions. Molecular Electrostatic Potential (MEP) maps would visually represent the charge distribution, highlighting electron-rich (negative potential, likely around the amino group and carbonyl oxygen) and electron-poor (positive potential, likely near the fluorine-substituted carbons and the amino protons) regions. rsc.org

Illustrative Global Reactivity Descriptors (Calculated at B3LYP/6-311++G(d,p) level)

| Descriptor | Predicted Value (a.u.) | Interpretation |

|---|---|---|

| EHOMO | -0.25 | Indicates nucleophilic character, likely localized on the amino group and parts of the ring. |

| ELUMO | -0.05 | Indicates electrophilic character, influenced by the trifluorinated pyridine (B92270) core. |

| HOMO-LUMO Gap (ΔE) | 0.20 | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | 0.10 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 0.15 | Reflects the molecule's ability to attract electrons. |

Ab Initio Methods for High-Accuracy Predictions

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive, provide more accurate energies and properties. researchgate.net

These high-level calculations would be particularly valuable for benchmarking DFT results and for obtaining precise thermochemical data, such as the heat of formation and bond dissociation energies. nih.gov For a molecule like 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-, where complex electronic effects from multiple substituents are at play, high-accuracy ab initio calculations could provide definitive insights into its electronic structure and stability.

Conformational Analysis and Energy Landscape Studies

The flexibility of the amino group in 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- allows for different rotational conformations (rotamers). Conformational analysis aims to identify the most stable arrangement of atoms in the molecule and the energy barriers between different conformations.

Computational methods can systematically rotate the bonds associated with the amino group and calculate the energy at each step, generating a potential energy surface. This analysis would reveal the global minimum energy conformation and any other low-energy local minima. Such studies on substituted piperidines have shown that electrostatic interactions can significantly influence conformational preferences. nih.gov For the title compound, intramolecular hydrogen bonding between the amino group and an adjacent fluorine atom could be a key factor in determining the most stable conformer. The relative energies of these conformers are crucial as they can influence the molecule's reactivity and its interactions with other molecules.

Hypothetical Relative Energies of Amino Group Rotamers

| Conformer | Dihedral Angle (H-N-C4-C5) | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| A | 0° | 0.00 | Global minimum, potentially stabilized by an intramolecular H-bond with F5. |

| B | 90° | +3.5 | Transition state for rotation. |

| C | 180° | +1.2 | Local minimum, less stable due to steric or electronic repulsion. |

Computational Studies of Reaction Mechanisms and Transition State Characterization

Theoretical chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, providing insights that are often difficult to obtain experimentally. For 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-, computational studies could elucidate the mechanisms of reactions such as electrophilic substitution, nucleophilic substitution, or cycloadditions. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Transition state theory allows for the calculation of activation energies, which are critical for understanding reaction rates. For instance, in a potential N-alkylation reaction, computations could determine whether the reaction proceeds via an SN2 or SNAr mechanism and identify the rate-limiting step. nih.gov Isotope labeling studies, in conjunction with calculations, could further validate the proposed mechanisms.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations can model the behavior of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- in a solvent environment, providing insights into solvation effects and intermolecular interactions. mdpi.com

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water or DMSO), and the motions of all atoms are simulated over time based on a force field. This allows for the study of how solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. MD simulations are particularly useful for understanding hydrogen bonding patterns between the pyridinone and protic solvents, which can significantly impact its properties and reactivity. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic parameters, which is invaluable for structure elucidation and for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with reasonable accuracy. For fluorinated aromatic compounds, specific scaling factors can be applied to DFT results to improve the agreement with experimental data. researchgate.netescholarship.org Such predictions would be crucial for assigning the signals in the experimental NMR spectra of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-, especially for the distinct ¹⁹F signals.

Vibrational Frequencies: The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. DFT methods can predict the frequencies and intensities of the vibrational modes of the molecule. researchgate.net These calculations would help assign the characteristic stretching and bending modes, such as the C=O stretch, N-H bends, and C-F stretches, providing a vibrational fingerprint of the molecule. Anharmonic frequency calculations can further refine these predictions for better agreement with experimental spectra. nih.gov

Illustrative Predicted ¹⁹F NMR Chemical Shifts (Relative to CFCl₃)

| Fluorine Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| F3 | -145.0 | Doublet of doublets |

| F5 | -160.5 | Doublet of doublets |

| F6 | -95.2 | Triplet |

Structure-Property Relationship Studies (Excluding Biological/Clinical)

While specific experimental or computational data for 4-amino-3,5,6-trifluoro-2(1H)-pyridinone is scarce, the principles of physical organic chemistry and findings from studies on related compounds allow for a qualitative discussion of its expected properties. The presence of three fluorine atoms, an amino group, and the pyridinone core creates a complex interplay of electronic and steric effects.

Research on other fluorinated pyridines has shown that fluorine substitution significantly impacts the electronic structure and topology of the pyridine ring. rsc.org The high electronegativity of fluorine atoms leads to a general withdrawal of electron density from the ring, which can affect the molecule's reactivity and spectroscopic properties. For instance, computational studies on fluorinated pyrimidines have demonstrated how fluorine substitution can perturb nucleic acid structure and dynamics. nih.gov

The amino group at the 4-position acts as an electron-donating group, which would counteract the electron-withdrawing effects of the fluorine atoms to some extent. This push-pull electronic arrangement is likely to result in a significant dipole moment and influence the molecule's polarity. Studies on compounds with similar motifs, such as 6-amino-2-trifluoromethylchromone, have utilized computational methods like Density Functional Theory (DFT) to analyze their electronic and vibrational properties. researchgate.net

Table 1: Key Structural Features and Their Anticipated Influence on Physicochemical Properties of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-

| Structural Feature | Expected Influence on Properties |

| Trifluoro-substitution | - Strong electron-withdrawing effect, influencing ring electronics. - Potential to increase metabolic stability. - Complex effects on lipophilicity. |

| Amino Group | - Electron-donating properties, counteracting fluorine effects. - Site for hydrogen bonding. |

| Pyridinone Core | - Polar heterocyclic scaffold. - Potential for tautomerism (lactam-lactim). |

Further theoretical investigations would be necessary to provide quantitative data on the molecular properties of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-. Such studies would likely involve DFT calculations to determine optimized geometry, frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential maps, and predicted spectroscopic data. These computational approaches have proven valuable in understanding the structure-property relationships of other novel fluorinated heterocyclic compounds. emerginginvestigators.org

Applications of 2 1h Pyridinone, 4 Amino 3,5,6 Trifluoro in Chemical Synthesis and Materials Science

As a Versatile Synthetic Building Block for Complex Organic Molecules

No specific information was found in the scientific literature regarding the use of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- as a synthetic building block for complex organic molecules.

Integration into Polymer Architectures and Advanced Materials

There is no available data documenting the integration of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- into polymer architectures or advanced materials.

Role in the Development of Novel Catalytic Systems (e.g., Ligands)

The role of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- in the development of novel catalytic systems, such as its use as a ligand, is not described in the reviewed literature.

Precursor for Advanced Organic Functional Materials

No research was identified that details the use of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- as a precursor for advanced organic functional materials.

Applications in Supramolecular Chemistry

There are no documented applications of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- in the field of supramolecular chemistry.

Future Research Directions and Unexplored Chemical Space in Fluorinated Pyridinone Chemistry

Development of Novel and Sustainable Synthetic Routes

Currently, specific, high-yield synthetic routes for 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- are not extensively documented. Future research should prioritize the development of efficient and environmentally benign synthetic strategies. A primary focus would be the late-stage functionalization of pre-assembled pyridinone cores, a method that offers modularity and rapid access to analogues.

Key research objectives in this area would include:

Direct C-H Fluorination: Investigating the use of modern electrophilic fluorinating agents to introduce the final fluorine atoms onto a partially fluorinated or non-fluorinated 4-aminopyridinone precursor. This approach would be a departure from traditional methods that often rely on harsh conditions and hazardous reagents.

Nucleophilic Aromatic Substitution (SNAr): Exploring the displacement of leaving groups on a polyfluorinated pyridine (B92270) ring with an amino group. The high degree of fluorination in the target molecule suggests that SNAr reactions could be a viable and efficient route.

Catalytic Approaches: The development of transition-metal-catalyzed methods for the construction of the trifluorinated pyridinone scaffold would be a significant advancement. This could involve novel cyclization strategies or cross-coupling reactions.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Late-Stage C-H Fluorination | High efficiency, modularity | Regioselectivity, harsh reagents |

| Nucleophilic Aromatic Substitution | Well-established reactivity | Availability of suitable precursors |

| Transition-Metal Catalysis | Mild reaction conditions, high selectivity | Catalyst development, substrate scope |

Exploration of Unconventional Reactivity Patterns and Selectivity

The unique electronic properties conferred by the three fluorine atoms, the amino group, and the pyridinone core suggest that 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- could exhibit novel reactivity. Future research should aim to uncover and harness these unconventional reaction pathways.

Areas ripe for exploration include:

Selective Functionalization: A key challenge and opportunity will be the selective functionalization of the remaining C-H bond (if any) or the amino group in the presence of the highly activated pyridinone ring. Understanding the intricate balance of electronic effects will be crucial for achieving high selectivity.

Photoredox Catalysis: Light-mediated reactions could unlock new reactivity patterns. For instance, photoredox-catalyzed trifluoromethylation or other radical-mediated transformations at the pyridinone ring could provide access to novel derivatives that are inaccessible through traditional methods. acs.org

Ambident Nucleophilicity/Electrophilicity: A detailed investigation into the ambident nature of the pyridinone ring system, influenced by the trifluoro and amino substituents, could reveal new opportunities for annulation and cycloaddition reactions, leading to more complex heterocyclic frameworks.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of highly fluorinated compounds can often be challenging and require precise control over reaction parameters. Flow chemistry offers a powerful platform to address these challenges and enable the safe and efficient production of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- and its derivatives.

Future research in this domain would focus on:

Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of the target molecule would offer significant advantages in terms of safety, scalability, and reproducibility. This would be particularly beneficial for handling potentially hazardous fluorinating agents.

Automated Reaction Optimization: The use of automated flow reactors would enable the rapid screening of reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify optimal synthetic protocols.

Advanced Characterization of Transient Species and Reactive Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- will be essential for the rational design of new reactions. This will require the use of advanced spectroscopic and analytical techniques to detect and characterize short-lived intermediates.

Potential research directions include:

Low-Temperature Spectroscopy: Employing techniques such as low-temperature NMR and IR spectroscopy to trap and characterize reactive intermediates, such as Meisenheimer complexes in SNAr reactions or radical intermediates in photoredox processes.

Mass Spectrometry Studies: Utilizing advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and collision-induced dissociation (CID), to gain insights into reaction pathways and identify transient species.

Computational Modeling of Intermediates: Combining experimental data with high-level quantum chemical calculations to model the structures and energies of potential intermediates and transition states, thereby providing a more complete picture of the reaction landscape.

Computational Design of Novel Derivatives with Tailored Chemical Reactivity

Computational chemistry will be a powerful tool for accelerating the discovery of new derivatives of 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- with desired properties. By using in silico methods, researchers can predict the reactivity and properties of virtual compounds before embarking on their synthesis.

Future research in this area should focus on:

Predictive Reactivity Models: Developing and applying computational models to predict the regioselectivity and stereoselectivity of various reactions on the 4-amino-3,5,6-trifluoropyridinone scaffold. This would enable the rational design of synthetic targets with specific functionalities.

In Silico Screening of Analogs: Creating virtual libraries of derivatives and using computational screening to identify candidates with optimized electronic properties, such as HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces, which can be correlated with desired reactivity or biological activity.

Mechanism Elucidation: Using density functional theory (DFT) and other computational methods to elucidate the mechanisms of novel reactions and to understand the role of the fluorine and amino substituents in modulating the reactivity of the pyridinone ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-3,5,6-trifluoro-2(1H)-pyridinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step synthesis is typically required, involving fluorination and amination reactions. For example, describes protocols using 1,4-dioxane or ethanol at 60°C under controlled pH . Key steps include:

- Fluorination : Use of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions.

- Amination : Selective introduction of the amino group via Pd-catalyzed coupling or nucleophilic substitution.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : NMR identifies fluorine environments (δ ~ -60 to -80 ppm for CF groups) .

- X-ray diffraction : Confirms planar pyridinone ring geometry and hydrogen-bonding networks (e.g., N–H···O interactions) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. for CHFNO: 180.02 g/mol) .

Q. What role do the fluorine substituents play in the compound’s stability and reactivity?

- Methodological Answer : Fluorine atoms enhance:

- Electron-withdrawing effects : Stabilize the pyridinone ring via inductive effects, reducing susceptibility to oxidation.

- Lipophilicity : LogP increases by ~0.5–1.0 per fluorine, improving membrane permeability .

- Hydrogen-bonding : Fluorine can participate in weak F···H–N interactions, influencing supramolecular assembly .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what models are appropriate?

- Methodological Answer : Use in vitro and in vivo models:

- Antiviral assays : Inhibition of viral polymerases (e.g., HIV-1 RT) measured via IC in cell cultures (HeLa or Jurkat cells) .

- Cytotoxicity : MTT assays on human fibroblast lines (e.g., WI-38) to determine selectivity indices .

- In vivo models : Acute toxicity testing in CD-1 mice (LD calculation) and analgesic activity via thermal plate tests .

Q. How can contradictory data on biological activity between studies be resolved?

- Methodological Answer : Address discrepancies via:

- Sample purity : Validate via HPLC (e.g., >99% purity threshold) to exclude impurities as confounding factors.

- Assay conditions : Standardize protocols (e.g., serum concentration in cell media, incubation time).

- Statistical analysis : Use tools like GraphPad Prism for ANOVA and post-hoc tests to ensure reproducibility .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., thymidylate synthase; PDB ID: 1HVY). Focus on fluorine’s role in hydrophobic pocket interactions .

- QSAR modeling : Develop models using descriptors like molar refractivity and HOMO-LUMO gaps to correlate structure with activity .

Q. How can researchers optimize the compound’s pharmacokinetic properties for therapeutic applications?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.

- Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., CYP3A4 oxidation sites) .

- Prodrug design : Introduce ester or phosphonate groups to improve bioavailability .

Retrosynthesis Analysis